molecular formula C19H27NO4 B2559567 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide CAS No. 923113-74-0

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2559567
CAS No.: 923113-74-0
M. Wt: 333.428
InChI Key: FWBHXVDUGHKUFO-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic intermediate can be synthesized through a cyclization reaction involving a diol and a suitable dihalide under basic conditions.

    Introduction of the Acetamide Group: The spirocyclic intermediate is then reacted with an appropriate acylating agent, such as acetic anhydride, in the presence of a base to introduce the acetamide group.

    Ethoxylation: The final step involves the ethoxylation of the phenyl ring using ethyl iodide and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide
  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-hydroxyphenyl)acetamide
  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide

Uniqueness

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. The presence of the spirocyclic structure also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-2-22-16-8-6-15(7-9-16)12-18(21)20-13-17-14-23-19(24-17)10-4-3-5-11-19/h6-9,17H,2-5,10-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBHXVDUGHKUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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